Cas no 791-28-6 (Triphenylphosphine oxide)

Triphenylphosphine oxide (TPPO) is an organophosphorus compound with the chemical formula (C₆H₅)₃PO. It is a stable, crystalline solid widely used as a byproduct in Wittig reactions and as a ligand in coordination chemistry. TPPO exhibits high thermal stability and solubility in common organic solvents, making it a versatile intermediate in synthetic organic and organometallic chemistry. Its strong affinity for Lewis acids allows it to act as an effective catalyst or stabilizer in various reactions. Additionally, TPPO is valued for its role in purification processes, particularly in the isolation of phosphine-containing compounds. Its well-defined properties and reliability contribute to its utility in research and industrial applications.
Triphenylphosphine oxide structure
Triphenylphosphine oxide structure
Product Name:Triphenylphosphine oxide
CAS No:791-28-6
MF:C18H15OP
MW:278.284865617752
MDL:MFCD00002080
CID:39922
PubChem ID:13097
Update Time:2025-09-16

Triphenylphosphine oxide Chemical and Physical Properties

Names and Identifiers

    • Triphenylphosphine oxide
    • AURORA KA-1603
    • TPO
    • Phosphine oxide, triphenyl-
    • Triphenyl phosphorus oxide
    • Triphenylphosphanoxid
    • Triphenylphosphanoxide
    • triphenyl-phosphineoxid
    • TriphenylphosphineOxide,&gt
    • TPPO: Triphenylphosphine Oxide
    • Triphenylphosphinoxid
    • TPPO
    • oxo(triphenyl)phosphorane
    • Di(phenyl)phosphorylbenzene
    • Triphenylphosphine monoxide
    • Trisphenylphosphine oxide
    • Triphenylphosphine O
    • Ph3PO
    • Oseltamivir Impurity 41
    • Triphenyl phosphine oxide
    • triphenylphosphane oxide
    • diphenylphosphorylbenzene
    • Triphenylphosphineoxide
    • (diphenylphosphoroso)benzene
    • FIQMHBFVRAXMOP-UHFFFAOYSA-N
    • Z69161FKI3
    • Triphenylphosphine oxide, 99%
    • phosphorane, triphenyl-, oxide
    • triphenylphosphino
    • Triphenylphosphorusoxychloride
    • CS-Z0018
    • POPh3
    • Triphenylphosphine oxide, 98%
    • NS00010696
    • DTXSID2022121
    • 791-28-6
    • DTXCID402121
    • (C6H5)3PO
    • (C6H5)3P=O
    • triphenylphospine oxide
    • CHEBI:36601
    • A839592
    • triphenylphosphine-oxide
    • diphenyl-phosphoryl-benzene
    • MFCD00002080
    • SCHEMBL3949
    • NSC398
    • FT-0632960
    • D70900
    • CAS-791-28-6
    • Q421154
    • InChI=1/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15
    • NSC 398
    • F3145-4424
    • BCP19260
    • triphenylphisphine oxide
    • AKOS000494984
    • NSC-398
    • NCGC00255292-01
    • EC 212-338-8
    • triphenyl-lambda(5)-phosphanone
    • BP-20684
    • T0625
    • triphenyphosphine oxide
    • BENZYLETHYLPIPERIDINE-1,3-DICARBOXYLATE
    • EN300-134404
    • Z56757699
    • triphenyl-phosphine oxide
    • tri-phenylphosphine oxide
    • Tox21_302054
    • UNII-Z69161FKI3
    • Triphenylphosphine oxide; Triphenyl phosphine oxide; Orlistat Related Compound C; Alprostadil Impurity K
    • ALPROSTADIL IMPURITY K [EP IMPURITY]
    • Triphenylphosphine oxide, analytical standard
    • EINECS 212-338-8
    • CHEMBL482091
    • AC-19038
    • SCHEMBL1835805
    • triphenylphosphinoxide
    • J-525125
    • Triphenylphosphine oxide (ACI)
    • PP 560
    • Triphenylphosphine Oxide,99%
    • STK123697
    • ALPROSTADIL IMPURITY K (EP IMPURITY)
    • Phosphine oxide, triphenyl
    • DB-009890
    • MDL: MFCD00002080
    • Inchi: 1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
    • InChI Key: FIQMHBFVRAXMOP-UHFFFAOYSA-N
    • SMILES: O=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 745854

Computed Properties

  • Exact Mass: 278.08600
  • Monoisotopic Mass: 278.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.21
  • Melting Point: 150-157 °C (lit.)
  • Boiling Point: 360 ºC
  • Flash Point: Fahrenheit: 356 ° f
    Celsius: 180 ° c
  • Refractive Index: 1.619
  • Solubility: methanol: 25 mg/mL, clear
  • Water Partition Coefficient: Slightly soluble
  • PSA: 26.88000
  • LogP: 3.32600
  • Solubility: Slightly soluble in water

Triphenylphosphine oxide Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S61
  • RTECS:SZ1676000
  • Hazardous Material Identification: Xn
  • HazardClass:9
  • TSCA:Yes
  • Storage Condition:−20°C
  • Packing Group:I; II; III
  • Risk Phrases:R22; R52/53
  • Hazard Level:6.1
  • PackingGroup:III

Triphenylphosphine oxide Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    29310095

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Triphenylphosphine oxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Water
Reference
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Chloroform
2.1 Reagents: Sodium ethoxide Solvents: Water
Reference
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Production Method 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Production Method 4

Reaction Conditions
1.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction
Zhong, Chun-Hong; Huang, Wenhua, ACS Omega, 2020, 5(26), 16010-16020

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Solvents: N-Methyl-2-pyrrolidone
Reference
Regenerable N-alkylamide hydroperoxide for catalytic substrate oxidation
Patton, Douglas E.; Drago, Russell S., Journal of the Chemical Society, 1993, (14), 1611-15

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2659229-80-6 Solvents: Benzene-d6 ;  15 min, rt
Reference
Structure and Reactivity of a High-Spin, Nonheme Iron(III)-Superoxo Complex Supported by Phosphinimide Ligands
Winslow, Charles ; Lee, Heui Beom; Field, Mackenzie J.; Teat, Simon J.; Rittle, Jonathan, Journal of the American Chemical Society, 2021, 143(34), 13686-13693

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2703778-52-1 Solvents: Acetone ;  25 °C
Reference
Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) center
Malik, Deesha D.; Chandra, Anirban; Seo, Mi Sook; Lee, Yong-Min; Farquhar, Erik R.; et al, Dalton Transactions, 2021, 50(34), 11889-11898

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Gold(2+), bis[μ-[1,1′-methylenebis[1,1-diphenylphosphine-κP]]]di-, chloride (1:2… ;  24 h
Reference
Reductive C-C Coupling by Desulfurizing Gold-Catalyzed Photoreactions
Zhang, Lumin; Si, Xiaojia; Yang, Yangyang; Witzel, Sina; Sekine, Kohei; et al, ACS Catalysis, 2019, 9(7), 6118-6123

Production Method 10

Reaction Conditions
1.1 Reagents: Water Catalysts: Riboflavin, 1,5-dihydro-3-methyl-, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile
Reference
Azodicarboxylate-free esterification with triphenylphosphine mediated by flavin and visible light: method development and stereoselectivity control
Marz, Michal; Kohout, Michal; Nevesely, Tomas; Chudoba, Josef; Prukala, Dorota; et al, Organic & Biomolecular Chemistry, 2018, 16(36), 6809-6817

Production Method 11

Reaction Conditions
1.1 Catalysts: Iodylbenzene Solvents: Acetonitrile ;  rt
Reference
Iodylbenzene
Moriarty, Robert M.; Kosmeder, Jerome W. II; Banwell, Martin G.; Offermann, Daniel A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-3

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  rt; > 1 min, rt; 15 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  > 1 min, rt
Reference
Rhodium(III)-Catalyzed Direct Coupling of Arylphosphine Derivatives with Heterobicyclic Alkenes: A Concise Route to Biarylphosphines and Dibenzophosphole Derivatives
Unoh, Yuto; Satoh, Tetsuya; Hirano, Koji; Miura, Masahiro, ACS Catalysis, 2015, 5(11), 6634-6639

Production Method 13

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  rt
Reference
The reactivity of manganese dioxide towards different substrates in organic solvents
Alberti, Angelo; Astolfi, Paola; Carloni, Patricia; Greci, Lucedio; Rizzoli, Corrado; et al, New Journal of Chemistry, 2015, 39(11), 8964-8970

Production Method 14

Reaction Conditions
1.1 Reagents: (OC-6-33)-(Acetonitrile)(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane… Solvents: Dichloromethane ;  -40 °C
Reference
Oxoiron(IV) Complex of the Ethylene-Bridged Dialkylcyclam Ligand Me2EBC
England, Jason; Prakash, Jai; Cranswick, Matthew A.; Mandal, Debasish; Guo, Yisong; et al, Inorganic Chemistry, 2015, 54(16), 7828-7839

Production Method 15

Reaction Conditions
1.1 Catalysts: Nickel dichloride
2.1 Reagents: Sulfuric acid Solvents: Chloroform
3.1 Reagents: Sodium ethoxide Solvents: Water
Reference
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Production Method 16

Reaction Conditions
1.1 Catalysts: Carbon tetrabromide Solvents: Dichloromethane ;  24 h, rt
Reference
Novel porphyrin-containing hydrogels obtained by frontal polymerization: Synthesis, characterization and optical properties
Martinez-Serrano, Ricardo D.; Ugone, Valeria; Porcu, Pasquale ; Vonlanthen, Mireille ; Sorroza-Martinez, Kendra; et al, Polymer, 2022, 247,

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Benzenaminium, 3-carboxy-4-iodyl-N,N,N-trimethyl-, inner salt Solvents: Acetonitrile ,  Water ;  rt; 0.5 h, rt
Reference
Singlet Oxygen Generation from a Water-Soluble Hypervalent Iodine(V) Reagent AIBX and H2O2: An Access to Artemisinin
Shen, Hui-Jie; Hu, Ze-Nan; Zhang, Chi, Journal of Organic Chemistry, 2022, 87(6), 3885-3894

Production Method 21

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; Zhao, Cong-Gui; Jakka, Kavitha, Organic Reactions (Hoboken, 2007, 69, 1-346

Production Method 22

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Nickel dichloride Solvents: Acetonitrile ;  20 min, 150 °C
Reference
A surprising mechanism lacking the Ni(0) state during the Ni(II)-catalyzed P-C cross-coupling reaction performed in the absence of a reducing agent - An experimental and a theoretical study
Henyecz, Reka; Mucsi, Zoltan; Keglevich, Gyoergy, Pure and Applied Chemistry, 2020, 92(3), 493-503

Production Method 23

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Telluroxanthylium, 3,6-bis(dimethylamino)-9-(2,4,6-trimethylphenyl)-, hexafluoro… Solvents: Methanol-d4 ;  18 h
Reference
Tellurorhodamine photocatalyzed aerobic oxidation of organo-silanes and phosphines by visible-light
Rettig, Irving D.; Van, Jackson; Brauer, Jacob B.; Luo, Wentai; McCormick, Theresa M., Dalton Transactions, 2019, 48(17), 5665-5673

Production Method 24

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2226532-82-5 Solvents: Toluene ;  0.5 h, 20 °C
Reference
Fullerene C60 derivatives as efficient sensitizers of oxidation under the mild conditions of atmospheric air
Malikova, R. N.; Sakhautdinov, I. M.; Ishbaeva, S. M.; Yunusov, M. S., Russian Journal of General Chemistry, 2017, 87(10), 2497-2499

Production Method 25

Reaction Conditions
1.1 Catalysts: 2101299-06-1 Solvents: Dimethyl sulfoxide ;  62 h, rt
Reference
Synthesis, characterization and oxygen atom transfer reactivity of a pair of Mo(IV)O- and Mo(VI)O2-enedithiolate complexes - a look at both ends of the catalytic transformation
Ghosh, Ashta C.; Samuel, Prinson P.; Schulzke, Carola, Dalton Transactions, 2017, 46(23), 7523-7533

Production Method 26

Reaction Conditions
1.1 Reagents: Selectfluor Solvents: Acetonitrile ,  Water ;  5 min, rt
Reference
Mild and efficient oxidation of phosphorus(III) compounds with Selectfluor
Chen, Qian; Zeng, Jiekun; Yan, Xinxing; Huang, Yulin; Du, Zhiyun; et al, Tetrahedron Letters, 2016, 57(30), 3379-3381

Production Method 27

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  2 h, rt
Reference
Tri(3-pyridyl)- and Tri(4-pyridyl)-phosphine Chalcogenides and Their Complexes with ZnTPP (TPP = Tetraphenylporphyrinate)
Dubovan, Lea; Poellnitz, Alpar; Silvestru, Cristian, European Journal of Inorganic Chemistry, 2016, 2016(10), 1521-1527

Production Method 28

Reaction Conditions
1.1 Reagents: (OC-6-26)-Superoxido[1,4,8-trimethyl-11-[(2-pyridinyl-κN)methyl]-1,4,8,11-tetraa… Solvents: Acetonitrile ;  -10 °C
Reference
Tuning the Reactivity of Chromium(III)-Superoxo Species by Coordinating Axial Ligands
Goo, Yi Re; Maity, Annada C.; Cho, Kyung-Bin; Lee, Yong-Min; Seo, Mi Sook; et al, Inorganic Chemistry, 2015, 54(21), 10513-10520

Production Method 29

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-44)-Chloro(1,10-phenanthroline-κN1,κN10)[S-[4-[4-([2,2′:6′,2′′-terpyridin]… Solvents: Acetonitrile ;  1 h, rt
Reference
Mononuclear ruthenium(II) and rhodium(III) complexes with S-[4-(2,2:6',2''-terpyridin-4'-yl)phenoxy]butyl ethanethioate and 4'-[4-((1,2-dithiolan-3-yl)butylcarboxy)phenyl]-2,2':6',2''-terpyridine: Synthesis,electrochemistry, antibacterial activity and catalytic application
Beloglazkina, Elena K.; Majouga, Alexander G.; Manzheliy, Eugeniy A.; Moiseeva, Anna A.; Lin'kova, Yulia V.; et al, Polyhedron, 2015, 85, 800-808

Triphenylphosphine oxide Raw materials

Triphenylphosphine oxide Preparation Products

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Amadis Chemical Company Limited
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(CAS:791-28-6)Triphenylphosphine oxide
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Triphenylphosphine oxide Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Triphenylphosphine oxide

Triphenylphosphine oxide (CAS No. 791-28-6): A Comprehensive Overview

Triphenylphosphine oxide, with the chemical formula C18H15O2P and CAS number 791-28-6, is a significant compound in the field of organophosphorus chemistry. This compound has garnered considerable attention due to its versatile applications in catalysis, material science, and pharmaceutical research. Understanding its properties, synthesis methods, and recent advancements in its application is crucial for researchers and industrial professionals alike.

The molecular structure of Triphenylphosphine oxide consists of a central phosphorus atom bonded to three phenyl groups and an oxygen atom. This unique arrangement imparts distinct chemical and physical properties that make it a valuable reagent in various chemical transformations. The presence of the phenyl groups enhances its stability and reactivity, making it an excellent ligand in transition metal catalysis.

In recent years, Triphenylphosphine oxide has been extensively studied for its role in homogeneous catalysis. Its ability to form stable complexes with transition metals such as palladium, nickel, and copper has opened new avenues in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. For instance, studies have shown that phosphine oxides can act as effective ligands in Suzuki-Miyaura coupling reactions, improving yield and selectivity.

The synthesis of Triphenylphosphine oxide typically involves the oxidation of triphenylphosphine using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The reaction conditions can be optimized to achieve high yields and purity, which are essential for industrial applications. Advances in green chemistry have also led to the development of more environmentally friendly synthetic routes, reducing the use of hazardous reagents.

Beyond catalysis, Triphenylphosphine oxide finds applications in material science. Its thermal stability and compatibility with polymers make it a suitable additive for flame-retardant materials. Additionally, it has been explored as a component in conductive polymers due to its ability to enhance electrical conductivity through charge transport mechanisms.

In the realm of pharmaceutical research, Triphenylphosphine oxide has shown promise as an intermediate in the synthesis of bioactive molecules. Researchers have utilized its reactivity to develop novel drug candidates targeting various diseases. For example, derivatives of phosphine oxides have been investigated for their potential anti-inflammatory and anticancer properties. The ability to modify the phenyl groups allows for fine-tuning of biological activity, making this compound a valuable tool in medicinal chemistry.

The latest advancements in computational chemistry have further enhanced our understanding of Triphenylphosphine oxide. Molecular modeling studies have provided insights into its interaction with transition metals and other substrates, aiding in the design of more efficient catalysts. These computational approaches are complemented by experimental investigations, which continue to refine our knowledge of this compound's behavior under various conditions.

The industrial significance of Triphenylphosphine oxide cannot be overstated. Its widespread use in pharmaceuticals, agrochemicals, and specialty chemicals underscores its importance as a building block for numerous applications. As research progresses, new uses for this compound are likely to emerge, driven by ongoing innovation in synthetic methodologies and application areas.

In conclusion, Triphenylphosphine oxide (CAS No. 791-28-6) is a multifaceted compound with a broad range of applications across multiple scientific disciplines. Its role in catalysis, material science, and pharmaceutical research highlights its versatility and importance. Continued research into its properties and potential will undoubtedly lead to further advancements and novel applications in the future.

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Amadis Chemical Company Limited
(CAS:791-28-6)Triphenylphosphine oxide
A839592
Purity:99%
Quantity:500g
Price ($):187.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:791-28-6)Triphenylphosphine oxide
LE1795;LE18453;LE1727101
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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